1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol
CAS No.: 1249336-72-8
VCID: VC2930735
Molecular Formula: C8H5Cl2F3O
Molecular Weight: 245.02 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol is a complex organic compound that has garnered significant attention in the fields of chemistry and medicine. This compound belongs to the class of trifluoroethanols, characterized by the presence of a trifluoromethyl group (-CF3) attached to an ethanol moiety. Its unique structural features include a dichlorophenyl group and a trifluoroethanol moiety, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-HIV drugs like Efavirenz. 2.1. Solubility and Stability1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol is soluble in organic solvents but may exhibit limited solubility in water due to its hydrophobic nature. The compound is generally stable under standard conditions. 2.3. SynthesisThe synthesis of this compound typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroethanol, often catalyzed by an acid or base to facilitate the formation of the desired product. Industrial processes can be optimized using advanced catalytic systems and purification techniques to maximize yield and purity. 3.1. Mechanism of Action1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application. Research into its exact pathways is ongoing but indicates potential roles in therapeutic applications. 3.2. Potential Biological ActivitiesThe presence of the trifluoromethyl group and the dichlorophenyl moiety enhances the compound's lipophilicity and stability, which are crucial for its potential biological activities. Studies suggest that such structural features can improve interactions with biological targets, making it of interest in medicinal chemistry. 4.1. Chemical Reactions1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol can undergo several chemical reactions, which are crucial for modifying its structure to explore potential biological activities and applications in organic synthesis. 4.2. Comparison with Similar Compounds
This table highlights the structural differences among similar compounds, which influence their chemical reactivity and biological activity. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1249336-72-8 | ||||||||||||
Product Name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol | ||||||||||||
Molecular Formula | C8H5Cl2F3O | ||||||||||||
Molecular Weight | 245.02 g/mol | ||||||||||||
IUPAC Name | 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol | ||||||||||||
Standard InChI | InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H | ||||||||||||
Standard InChIKey | ZGRGYDBIORRLOX-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl | ||||||||||||
Canonical SMILES | C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl | ||||||||||||
PubChem Compound | 55032216 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume